molecular formula C16H21N4O3+ B12297270 8-(3-Oxocyclopentyl)-1,3-dipropylpurin-3-ium-2,6-dione

8-(3-Oxocyclopentyl)-1,3-dipropylpurin-3-ium-2,6-dione

Cat. No.: B12297270
M. Wt: 317.36 g/mol
InChI Key: BLEGJVHVZKURMF-UHFFFAOYSA-N
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Description

8-(3-Oxocyclopentyl)-1,3-dipropylpurin-3-ium-2,6-dione (referred to here by its full IUPAC name) is a purine-2,6-dione derivative with a 3-oxocyclopentyl group at the 8-position and propyl substituents at the 1- and 3-positions. This compound has been studied extensively for its role as an adenosine receptor antagonist, particularly in the symptomatic treatment of cystic fibrosis (CF). Its mechanism involves enhancing chloride ion efflux in CF-affected epithelial cells by modulating electrolyte balance, thereby addressing the underlying pathophysiology of CF-related respiratory complications .

The compound’s synthesis, stereochemistry (R(+)-enantiomer), and pharmacological profile were first detailed in patents (e.g., WO1992000297A1 and EP0374808), which highlight its bioavailability via oral, injectable, or inhaled routes at doses of 5–100 mg . Its structural uniqueness lies in the cyclopentanone ring fused to the purine core, which distinguishes it from other xanthine derivatives.

Properties

Molecular Formula

C16H21N4O3+

Molecular Weight

317.36 g/mol

IUPAC Name

8-(3-oxocyclopentyl)-1,3-dipropylpurin-3-ium-2,6-dione

InChI

InChI=1S/C16H21N4O3/c1-3-7-19-14-12(15(22)20(8-4-2)16(19)23)17-13(18-14)10-5-6-11(21)9-10/h10H,3-9H2,1-2H3/q+1

InChI Key

BLEGJVHVZKURMF-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=O)C2=NC(=NC2=[N+](C1=O)CCC)C3CCC(=O)C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(3-Oxocyclopentyl)-1,3-dipropylpurin-3-ium-2,6-dione typically involves the reaction of 1,3-dipropylxanthine with 3-oxocyclopentanone. The reaction is carried out under controlled conditions, often involving the use of a strong base such as potassium t-butoxide in a solvent like t-butanol . The product is then purified through distillation under reduced pressure .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions: 8-(3-Oxocyclopentyl)-1,3-dipropylpurin-3-ium-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The purine ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while reduction produces hydroxylated compounds .

Scientific Research Applications

Chemistry: In chemistry, 8-(3-Oxocyclopentyl)-1,3-dipropylpurin-3-ium-2,6-dione is used as a building block for the synthesis of more complex molecules.

Biology: The compound has been studied for its potential biological activities, including its role as an antioxidant. It has been shown to scavenge free radicals and protect cells from oxidative stress .

Medicine: In medicine, this compound is being investigated for its potential therapeutic effects. Its antioxidant properties make it a candidate for the treatment of diseases associated with oxidative stress, such as neurodegenerative disorders .

Industry: In the industrial sector, 8-(3-Oxocyclopentyl)-1,3-dipropylpurin-3-ium-2,6-dione is used in the production of various pharmaceuticals and fine chemicals. Its unique chemical properties make it a valuable intermediate in the synthesis of high-value products .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Purine-2,6-dione Derivatives

Compound Name Substituents (Positions) Molecular Formula Key Functional Groups
Target Compound 8-(3-oxocyclopentyl), 1,3-dipropyl C₁₈H₂₅N₅O₃ Cyclopentanone, propyl chains
8-Piperazinyl Caffeinyl-Triazolylmethyl 8-piperazinyl, triazolylmethyl C₂₃H₃₇N₉O₂ (e.g., 12k) Triazole, piperazine
8-(4-Chlorophenyl) Derivative (168a) 8-(4-chlorophenyl) C₁₇H₁₃ClN₆O₃ Chlorophenyl, pyrido-pyrimidine
3-Ethyl-1-propyl Derivative 8-(pyrazol-4-yl), 3-ethyl, 1-propyl C₂₀H₂₁F₃N₆O₂ Trifluoromethylbenzyl, pyrazole
Theophylline Derivatives (Compounds 1/2) 1,3-dimethyl, hydrazide/amide side chains C₁₄H₁₅N₅O₄ (e.g., 1) Benzylamino, trihydroxybenzyl

Key Observations :

  • Substituent Flexibility : The target compound’s rigid 3-oxocyclopentyl group contrasts with flexible triazolylmethyl or piperazinyl groups in analogues like 12k . This rigidity may enhance receptor binding specificity.
  • Position 7 Modifications: Unlike theophylline derivatives (e.g., Compound 1 in ), which feature substitutions at position 7 for PDE4B/7A inhibition, the target compound retains a hydrogen at this position, focusing on adenosine receptor antagonism .

Pharmacological Profiles

Table 2: Pharmacological Comparison

Compound Name Primary Target/Activity Therapeutic Area Efficacy (Key Metrics)
Target Compound Adenosine receptor antagonism Cystic fibrosis ↑Cl⁻ efflux (in vitro models)
12k (Triazolylmethyl) Anticancer (unspecified targets) Oncology Moderate cytotoxicity (IC₅₀ ND)
168a (Chlorophenyl) Antimicrobial (Gram-negative bacteria) Infectious diseases MIC = 1.5 mg/mL vs. E. coli
CK2 Inhibitor () Protein kinase CK2 inhibition Cancer/Inflammation IC₅₀ = 8.5 μM
Theophylline Derivative 1 PDE4B/7A inhibition, anti-inflammatory Asthma/COPD ↓TNF-α in rat models

Key Findings :

  • Target Specificity: The target compound’s adenosine receptor focus contrasts with the broad-spectrum kinase inhibition seen in CK2-targeting derivatives (e.g., ) .
  • Antimicrobial vs. Electrolyte Modulation : While 168a () targets bacterial membranes, the CF-oriented compound addresses ion channel dysfunction, reflecting divergent therapeutic strategies .

Substituent Impact on Bioactivity

  • Position 8 : The 3-oxocyclopentyl group in the target compound may enhance lipophilicity compared to 8-piperazinyl or 8-chlorophenyl groups, influencing membrane permeability .

Biological Activity

The compound 8-(3-Oxocyclopentyl)-1,3-dipropylpurin-3-ium-2,6-dione is a purine derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Synthesis and Characterization

The synthesis of 8-(3-Oxocyclopentyl)-1,3-dipropylpurin-3-ium-2,6-dione typically involves multi-step organic reactions, including cyclization and functionalization processes. Characterization is performed using techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Mass Spectrometry (MS)
  • Infrared (IR) Spectroscopy

These methods confirm the structural integrity and purity of the synthesized compound.

Biological Activity

Research indicates that 8-(3-Oxocyclopentyl)-1,3-dipropylpurin-3-ium-2,6-dione exhibits several biological activities:

Anticancer Activity

In vitro studies have shown that this compound possesses significant cytotoxic effects against various cancer cell lines. The following table summarizes some key findings:

Cell LineIC50 (µM)Reference
A549 (Lung)11.20
HeLa (Cervical)15.73
MCF-7 (Breast)59.61
HepG2 (Liver)27.66

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through various signaling pathways.

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. It showed moderate antioxidant activity when compared to standard antioxidants like butylated hydroxyanisole (BHA). This activity is crucial as it can mitigate oxidative stress-related damage in cells.

The proposed mechanism by which 8-(3-Oxocyclopentyl)-1,3-dipropylpurin-3-ium-2,6-dione exerts its biological effects includes:

  • Inhibition of DNA Synthesis : The compound interferes with DNA replication in cancer cells.
  • Induction of Apoptosis : It triggers apoptotic pathways leading to programmed cell death.
  • Antioxidant Mechanism : It scavenges free radicals, thereby reducing oxidative stress.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

  • Case Study 1 : A study focused on the effects of the compound on A549 lung cancer cells demonstrated a significant reduction in cell viability after treatment with varying concentrations over a 72-hour period.
  • Case Study 2 : Research involving MCF-7 breast cancer cells highlighted the compound's ability to induce apoptosis through caspase activation, suggesting its potential as a therapeutic agent.

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